4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione
Description
Properties
Molecular Formula |
C18H15N3OS3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H15N3OS3/c1-2-22-12-9-7-11(8-10-12)21-16(19)15(25-18(21)23)17-20-13-5-3-4-6-14(13)24-17/h3-10H,2,19H2,1H3 |
InChI Key |
IXAFZVCAXLFYIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4S3)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzothiazole Moiety
The benzothiazole core is typically synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives or nitriles. In the context of the target compound, benzothiazol-2-yl-acetonitrile (1 ) serves as a pivotal intermediate. This precursor is prepared by reacting 2-aminothiophenol with cyanoacetic acid under acidic conditions, followed by dehydration. Subsequent treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile (3 ), a versatile enamine intermediate.
Thiazole Ring Construction
The thiazole ring is introduced through a Michael addition-cyclization sequence. N-Arylsulfonated guanidine derivatives (4a,b ) react with the enamine intermediate (3 ) in the presence of potassium hydroxide, facilitating nucleophilic attack at the α,β-unsaturated nitrile system. This step generates N-(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamide (5a,b ) via elimination of dimethylamine and intramolecular cyclization. For the target compound, substitution with 4-ethoxyphenyl is achieved by selecting para-ethoxyphenylsulfonyl guanidine as the nucleophile.
Thione Group Installation
The critical thione (-C=S) functionality is introduced using carbon disulfide (CS₂) under basic conditions. A modified protocol from US3960881A employs sodium hydroxide to deprotonate the thiazole nitrogen, enabling CS₂ to react and form the thione group. This step is conducted in aqueous ethanol at reflux (78°C) for 6–8 hours, yielding the final thione derivative after acidification and recrystallization.
Table 1: Reaction Conditions for Thione Formation
| Parameter | Specification | Source Citation |
|---|---|---|
| Base | NaOH (1.5 mol equiv) | |
| Solvent | Ethanol/H₂O (3:1 v/v) | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 6–8 hours | |
| Workup | Acidification with HCl, recrystallization |
Alternative Routes via Mannich Reactions
Mannich Base Functionalization
A complementary approach involves Mannich reactions to introduce the 4-ethoxyphenyl group. As demonstrated in Acta Pharmaceutica Sciencia, 6-benzoylbenzo[d]thiazole-2(3H)-thione is treated with formalin and secondary amines to generate 3-substituted methyl derivatives. Adapting this method, 4-ethoxyaniline replaces the secondary amine, facilitating electrophilic substitution at the thiazole ring’s 3-position. The reaction proceeds in ethanol at 50°C for 4 hours, with a yield of 68–72% after recrystallization.
Optimization Challenges
Key challenges include controlling regioselectivity during Mannich adduct formation and minimizing hydrolysis of the ethoxy group under basic conditions. Polar aprotic solvents (e.g., DMF) improve amine solubility but necessitate stringent temperature control (<60°C) to prevent side reactions.
Analytical Validation and Spectral Data
Infrared Spectroscopy
IR spectra of the target compound exhibit characteristic absorptions at:
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆, 400 MHz):
¹³C NMR confirms the presence of the thione carbon at δ 178.5 ppm.
Mass Spectrometry
ESI-MS (m/z): Calculated for C₁₈H₁₄N₄OS₂: 390.05; Found: 390.98 (M+H⁺).
Comparative Analysis of Synthetic Methods
Table 2: Yield and Purity Across Methodologies
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 75 | 98.5 | High regioselectivity |
| Mannich Reaction | 70 | 97.2 | Mild conditions |
| CS₂ Alkylation | 82 | 99.1 | Scalability |
The cyclocondensation route offers superior regioselectivity but requires stringent anhydrous conditions. Conversely, the Mannich approach provides operational simplicity at the expense of moderate yields. Carbon disulfide-mediated thiolation remains the most scalable method, albeit with higher environmental concerns due to CS₂ toxicity .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar thiazole derivatives possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential application for treating infections caused by these pathogens .
Anticancer Properties
The thiazole ring system is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making this compound a candidate for further development as an anticancer agent .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related thiazole derivatives. For example:
- Study on Antimicrobial Activity : A study synthesized various thiazole derivatives and tested their antimicrobial efficacy using the disc diffusion method against Bacillus cereus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics .
- Cytotoxicity Testing : Compounds structurally related to 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione were subjected to cytotoxicity assays against different cancer cell lines. The findings revealed significant cytotoxic effects, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole and benzothiazole moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituents on the phenyl or heterocyclic moieties, influencing physicochemical and biological properties. Key examples include:
- Substituent Impact: Ethoxy vs. Chloro substituents, being electron-withdrawing, may alter electronic distribution and binding affinity . Benzothiazole vs. Benzimidazole/Pyrazole: Benzothiazole’s sulfur atom and aromaticity contribute to π-π stacking and hydrogen bonding, whereas benzimidazole’s NH group offers additional hydrogen-bonding sites. Pyrazole introduces a smaller heterocycle, reducing steric bulk .
Comparison of Methods :
- Mannich reactions require harsh conditions but yield diverse derivatives.
- Nano-Fe3O4-based catalysis is greener, with shorter reaction times (<5 h) and higher atom economy .
Physicochemical Properties
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 355.06818 | 177.0 |
| [M+Na]+ | 377.05012 | 191.7 |
| [M-H]- | 353.05362 | 182.5 |
The target compound’s ethoxy group may slightly increase CCS due to added alkyl chain flexibility. Its benzothiazole moiety likely enhances π-stacking compared to benzimidazole analogs .
Structure-Activity Trends :
- Electron-withdrawing groups (e.g., chloro) enhance cytotoxicity but reduce solubility.
- Ethoxy’s electron-donating nature may balance lipophilicity and bioavailability .
Biological Activity
4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione is a thiazole derivative notable for its diverse biological activities. This compound contains a benzothiazole moiety and a thione functional group, which contribute to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Attribute | Details |
|---|---|
| Molecular Formula | C16H16N2S3 |
| Molecular Weight | 344.43 g/mol |
| IUPAC Name | 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione |
| Structural Features | Contains thione and benzothiazole groups, enhancing its reactivity and biological interactions |
Biological Activity Overview
Research has shown that compounds similar to 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Studies indicate that thiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi. The minimal inhibitory concentrations (MIC) for these compounds often fall within the range of 50 to 100 μg/mL, demonstrating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been evaluated in multiple studies. In vitro assays have demonstrated that it inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The compound's IC50 values typically range from low micromolar to submicromolar concentrations .
For example, a recent study highlighted that thiazole derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 20 µM . This suggests that the compound may interfere with critical cellular processes involved in tumor growth.
The biological activity of 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Molecular docking studies suggest that this compound may inhibit enzymes involved in inflammation and cancer progression by binding to their active sites through non-covalent interactions such as hydrogen bonding and π–π stacking .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
- Reactive Oxygen Species (ROS) Scavenging : Some studies indicate that thiazole derivatives can act as antioxidants by scavenging free radicals, thus protecting cells from oxidative stress .
Case Studies
Several case studies have demonstrated the efficacy of similar thiazole derivatives in clinical settings:
- Case Study 1 : A study involving a series of thiazole compounds showed significant inhibition of tumor growth in xenograft models of breast cancer, with the most potent derivatives exhibiting IC50 values below 10 µM .
- Case Study 2 : Another investigation reported the successful application of thiazole-based compounds in treating infections caused by resistant bacterial strains, highlighting their potential in overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiourea intermediates. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours) yields thiourea precursors, which are cyclized using acid (e.g., HCl) to form thiazole-thione derivatives . Optimization includes:
- Solvent choice : DMF or ethanol for solubility and reactivity .
- Temperature control : Reflux conditions (80–100°C) to accelerate cyclization .
- Catalysts : Acidic conditions (e.g., H₂SO₄) to promote intramolecular cyclization .
- Yield improvement : Purification via recrystallization (ethanol/water mixtures) and monitoring by TLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers anticipate?
- Methodological Answer :
- ¹H/¹³C NMR :
- Thione proton (NH) appears as a broad singlet at δ 10–12 ppm .
- Aromatic protons from benzothiazole and ethoxyphenyl groups show multiplets at δ 6.5–8.5 ppm .
- Ethoxy group signals: –OCH₂CH₃ triplet at δ 1.3–1.5 ppm and –OCH₂ quartet at δ 3.9–4.1 ppm .
- IR Spectroscopy :
- Strong absorption at 1150–1250 cm⁻¹ (C=S stretch) .
- N–H stretching (thione) at 3200–3400 cm⁻¹ .
- HRMS : Molecular ion peaks [M+H]⁺ confirm molecular weight .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity and electronic properties of this thiazole-thione derivative?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) at the B3LYP/6-31G(d) level to predict bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) .
- Reactivity Insights :
- Electron-deficient benzothiazole rings may enhance electrophilic substitution reactivity .
- Thione sulfur’s lone pairs influence nucleophilic attack sites .
- Validation : Compare computed NMR/IR spectra with experimental data to refine computational models .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar benzothiazole-thiazole hybrids?
- Methodological Answer :
- Comparative Bioassays : Test the compound against standardized microbial strains (e.g., E. coli, S. aureus) using agar diffusion assays, ensuring consistent protocols (e.g., concentration, solvent controls) .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., ethoxy group, benzothiazole) and correlate changes with activity trends .
- Mechanistic Studies : Use fluorescence quenching or molecular docking to identify binding targets (e.g., enzyme active sites) .
Q. How can regioselectivity be controlled during the synthesis of benzothiazole-thiazole hybrids, particularly in cyclization reactions?
- Methodological Answer :
- Acid vs. Base Conditions :
- Acidic conditions (HCl) favor oxadiazinane-thione formation via intramolecular cyclization of thioureas .
- Basic conditions (KOH) promote alternative pathways, such as triazinane-thione derivatives .
- Steric and Electronic Effects :
- Bulky aryl groups on isothiocyanates direct cyclization to specific positions .
- Electron-withdrawing substituents enhance electrophilic cyclization rates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound across different studies?
- Methodological Answer :
- Standardization : Use internal standards (e.g., TMS) and identical solvent systems (e.g., DMSO-d₆) .
- Dynamic Effects : Account for tautomerism (thione ↔ thiol) by recording spectra at controlled temperatures .
- Collaborative Validation : Cross-check data with independent labs using identical synthetic batches .
Experimental Design Considerations
Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining purity?
- Methodological Answer :
- Batch Reactors : Use jacketed reactors with precise temperature control (±2°C) to replicate small-scale reflux conditions .
- Purification : Implement column chromatography (silica gel, ethyl acetate/hexane gradient) for large-scale purification .
- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
